molecular formula C15H9Cl2F2NO3 B2870469 [(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 2,4-DICHLOROBENZOATE CAS No. 389599-27-3

[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 2,4-DICHLOROBENZOATE

Cat. No.: B2870469
CAS No.: 389599-27-3
M. Wt: 360.14
InChI Key: FDLJRODWAAEQLE-UHFFFAOYSA-N
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Description

[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 2,4-DICHLOROBENZOATE is a chemical compound that features a combination of fluorinated phenyl and chlorinated benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 2,4-DICHLOROBENZOATE typically involves the reaction of 2,6-difluoroaniline with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with methyl chloroformate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 2,4-DICHLOROBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with nucleophiles replacing chlorine atoms.

Scientific Research Applications

[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 2,4-DICHLOROBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 2,4-DICHLOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • [(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 2-FLUOROBENZOATE
  • [(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 3,4-DICHLOROBENZOATE

Uniqueness

[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 2,4-DICHLOROBENZOATE is unique due to the presence of both fluorinated phenyl and chlorinated benzoate groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability.

Properties

IUPAC Name

[2-(2,6-difluoroanilino)-2-oxoethyl] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2F2NO3/c16-8-4-5-9(10(17)6-8)15(22)23-7-13(21)20-14-11(18)2-1-3-12(14)19/h1-6H,7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLJRODWAAEQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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